6-Bromo-2-chloro-3-methyl-1,8-naphthyridine
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Overview
Description
6-Bromo-2-chloro-3-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives.
Scientific Research Applications
6-Bromo-2-chloro-3-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain biological processes, which underlies its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
What sets 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
1260765-22-7 |
---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3 |
InChI Key |
PCSSCYCZCMKFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N=C1Cl)Br |
Origin of Product |
United States |
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